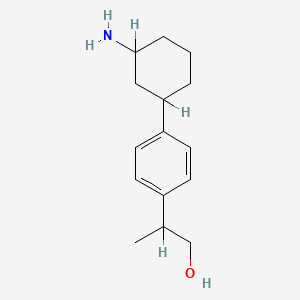
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol is an organic compound that features a cyclohexyl ring with an amino group, a benzene ring, and an ethanol group. This compound is of interest due to its unique structure, which combines elements of both aliphatic and aromatic chemistry, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol typically involves the hydrogenation of nitrocinnamic acids using a skeletal nickel catalyst. This process predominantly forms the cis-3-aminocyclohexyl and trans-4-aminocyclohexyl derivatives . The reaction conditions include:
Catalyst: Skeletal nickel
Temperature: Elevated temperatures to facilitate hydrogenation
Pressure: High hydrogen pressure to ensure complete reduction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors with continuous feed systems to maintain consistent reaction conditions. The use of robust catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the benzene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminocyclohexyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate: Contains a carbamate group instead of an ethanol group.
Uniqueness
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol is unique due to its combination of an amino group, a cyclohexyl ring, and an ethanol group, which provides a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
73823-84-4 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-[4-(3-aminocyclohexyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-11(10-17)12-5-7-13(8-6-12)14-3-2-4-15(16)9-14/h5-8,11,14-15,17H,2-4,9-10,16H2,1H3 |
InChI Key |
KHRUUWKYUQXZNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C2CCCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















